N-[2-(4-chlorophenoxy)ethyl]benzamide
Description
N-[2-(4-Chlorophenoxy)ethyl]benzamide is a benzamide derivative characterized by a benzamide core linked to a 4-chlorophenoxyethyl group. This compound is of interest due to its structural versatility, which allows for modifications that influence pharmacological properties such as receptor binding, solubility, and biological activity.
Properties
IUPAC Name |
N-[2-(4-chlorophenoxy)ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO2/c16-13-6-8-14(9-7-13)19-11-10-17-15(18)12-4-2-1-3-5-12/h1-9H,10-11H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVYDQAKZTKWFIM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NCCOC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-chlorophenoxy)ethyl]benzamide typically involves the reaction of benzamide with 2-(4-chlorophenoxy)ethyl halide in the presence of a base. The reaction conditions may vary depending on the specific reagents used, but a common approach involves the use of a solvent such as dimethylformamide (DMF) and a base like potassium carbonate (K2CO3). The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for higher yields and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Hydrolysis of the Amide Bond
The amide group undergoes hydrolysis under acidic or basic conditions, yielding benzoic acid derivatives and 4-chlorophenoxyethylamine (Figure 1).
Mechanistic Insights :
-
Acidic hydrolysis proceeds via protonation of the amide oxygen, followed by nucleophilic attack by water.
-
Basic hydrolysis involves hydroxide ion attack at the carbonyl carbon, forming a tetrahedral intermediate.
Nucleophilic Aromatic Substitution (NAS)
The 4-chlorophenoxy group undergoes substitution with nucleophiles (e.g., methoxide, amines) under mild conditions (Table 2).
Key Observations :
-
Electron-withdrawing groups (e.g., Cl) activate the aromatic ring for NAS.
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Copper catalysts enhance reaction rates in amine substitutions .
Oxidation Reactions
The ethyl linker and amide nitrogen are susceptible to oxidation (Table 3).
Practical Implications :
-
PhIO-mediated oxidation is preferred for N-oxide formation due to mild conditions .
-
KMnO₄ oxidizes the ethyl chain to carboxylic acid, useful for derivatization.
Reduction Reactions
The amide group can be reduced to a secondary amine (Table 4).
| Reducing Agent | Conditions | Product | Yield | References |
|---|---|---|---|---|
| LiAlH₄ | THF, reflux, 8 hr | N-[2-(4-Chlorophenoxy)ethyl]benzylamine | 88% | |
| BH₃·THF | THF, RT, 12 hr | Partial reduction to alcohol | 42% |
Mechanistic Pathway :
-
LiAlH₄ reduces the amide carbonyl to a methylene group via a two-electron transfer mechanism.
Electrophilic Aromatic Substitution (EAS)
The benzamide ring undergoes nitration and sulfonation (Table 5).
| Reaction | Reagents | Conditions | Product | Yield | References |
|---|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ | 0°C, 2 hr | 3-Nitrobenzamide derivative | 75% | |
| Sulfonation | SO₃/H₂SO₄ | 100°C, 4 hr | 3-Sulfobenzamide derivative | 68% |
Regioselectivity :
Cross-Coupling Reactions
The chlorophenoxy group participates in Pd-catalyzed couplings (Table 6).
Optimization Notes :
Photochemical Reactions
UV irradiation induces C-Cl bond cleavage, forming radicals (Table 7).
| Conditions | Additives | Product | Applications | References |
|---|---|---|---|---|
| UV (254 nm), CH₃CN | None | Phenoxyethyl benzamide radical | Polymer initiator | |
| UV (365 nm), acetone | TiO₂ | Dechlorinated benzamide derivative | Environmental remediation |
Significance :
-
Photodegradation pathways are critical for environmental fate studies.
Scientific Research Applications
Chemistry
- Building Block for Synthesis : N-[2-(4-chlorophenoxy)ethyl]benzamide serves as a crucial intermediate in the synthesis of more complex organic molecules. It is often utilized in the development of other chemical compounds through various organic reactions, including substitution and coupling reactions.
- Reagent in Organic Reactions : The compound is used as a reagent in numerous organic transformations, enhancing the efficiency of synthetic pathways.
Biology
- Biochemical Probes : Researchers utilize this compound as a biochemical probe to study cellular processes. Its interactions with proteins and enzymes are critical for understanding cellular signaling pathways.
- Antimicrobial Activity : Recent studies have highlighted its potential as an antimicrobial agent. For instance, derivatives of this compound have demonstrated significant antibiofilm activity against Candida albicans, showing inhibition percentages ranging from 60% to 73% with a Biofilm Inhibition Concentration 50% (BIC50) as low as 0.01 µM . This positions it as a promising candidate for developing new antifungal treatments.
Medicine
- Therapeutic Potential : Ongoing research investigates the therapeutic applications of this compound, particularly its effects on specific molecular targets related to cancer and inflammatory diseases. Some derivatives have shown weak inhibitory activity against triple-negative breast cancer cells, indicating potential for further exploration in oncology .
- Drug Development : The compound's structure allows it to interact with various biological targets, making it valuable in drug development processes aimed at treating diverse medical conditions.
Data Tables
| Application Area | Specific Use | Key Findings |
|---|---|---|
| Chemistry | Synthesis Intermediate | Used for creating complex organic molecules |
| Biology | Antimicrobial Agent | Effective against Candida albicans with BIC50 of 0.01 µM |
| Medicine | Cancer Research | Weak inhibitory effects on MDA-MB231 cells; potential for therapeutic use |
Case Studies
- Antibiofilm Activity Against Candida albicans :
- Anticancer Properties :
Mechanism of Action
The mechanism of action of N-[2-(4-chlorophenoxy)ethyl]benzamide depends on its specific application. In biological systems, it may interact with proteins or enzymes, affecting their function and leading to various physiological effects. The compound’s molecular targets and pathways involved in its action are subjects of ongoing research, with studies focusing on its binding affinity and interaction with specific biomolecules.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B)
- Structure: Substituted with 3,4-dimethoxyphenethylamine instead of 4-chlorophenoxyethyl.
- Synthesis : Achieved in 80% yield via benzoyl chloride and 3,4-dimethoxyphenethylamine reaction .
2-Chloro-N-(4-methoxyphenyl)benzamide
- Structure : Contains a chloro substituent on the benzamide ring and a 4-methoxyphenyl group.
- Crystallography : The methoxy group lies nearly coplanar with the benzene ring (deviation: 0.142 Å), influencing molecular packing and solubility. The dihedral angle between benzene rings is 79.2°, affecting conformational flexibility .
2-((4-Chlorophenoxy)methyl)-N-(4-trifluoromethylphenylcarbamothioyl)benzamide
- Structure: Features a 4-chlorophenoxymethyl group and a thiourea-linked trifluoromethylphenyl moiety.
- Activity : Exhibits broad-spectrum antimicrobial activity, attributed to the electron-withdrawing -CF3 group enhancing electrophilicity and target binding .
- Contrast: The thiourea linkage introduces hydrogen-bonding capacity, which may improve target engagement compared to the amide group in N-[2-(4-chlorophenoxy)ethyl]benzamide.
Pharmacological Activity Comparisons
Antimicrobial and Antifungal Activity
- 2-((4-Chlorophenoxy)methyl)-N-(arylcarbamothioyl)benzamides: Demonstrated antifungal activity via isothiocyanate intermediates, suggesting that the 4-chlorophenoxy group synergizes with thiourea for microbial target inhibition .
- Nitazoxanide (2-acetolyloxy-N-(5-nitro-2-thiazolyl)benzamide): A clinically used antiparasitic with a nitro-thiazole group, highlighting how electron-deficient substituents can broaden therapeutic applications compared to the 4-chlorophenoxyethyl group .
Q & A
Basic Research Questions
Q. How can researchers optimize the synthetic yield of N-[2-(4-chlorophenoxy)ethyl]benzamide while minimizing side products?
- Methodological Answer : Optimize reaction conditions using a stepwise approach:
- Solvent Selection : Use polar aprotic solvents (e.g., DMF or DMSO) to enhance nucleophilic substitution between 4-chlorophenol derivatives and benzamide precursors .
- Temperature Control : Maintain temperatures between 60–80°C to balance reaction rate and byproduct formation .
- Catalysts : Employ coupling agents like EDC/HOBt for amide bond formation, reducing racemization risks .
- Purification : Utilize column chromatography with a gradient elution (hexane:ethyl acetate) to isolate the target compound from unreacted intermediates .
Q. What spectroscopic techniques are most reliable for characterizing this compound?
- Methodological Answer : Combine multiple techniques for structural confirmation:
- NMR : Use -NMR to verify the ethylphenoxy linkage (δ 4.3–4.5 ppm for –OCHCH–) and aromatic protons (δ 7.2–7.8 ppm) .
- IR Spectroscopy : Confirm amide C=O stretching at ~1650 cm and aryl ether C–O–C at ~1250 cm .
- Mass Spectrometry : High-resolution ESI-MS can validate molecular weight (theoretical m/z: 289.7 for CHClNO) .
Q. How should researchers assess the compound’s stability under varying pH and temperature conditions?
- Methodological Answer :
- Accelerated Stability Studies : Incubate the compound in buffers (pH 2–10) at 40°C for 14 days. Monitor degradation via UHPLC/MS-MS to identify byproducts (e.g., hydrolyzed benzamide or chlorophenoxy fragments) .
- Kinetic Analysis : Calculate degradation rate constants () using first-order models to predict shelf-life .
Advanced Research Questions
Q. How can contradictory bioactivity data between in vitro and in vivo models for this compound be resolved?
- Methodological Answer :
- Pharmacokinetic Profiling : Measure plasma protein binding and metabolic clearance using liver microsomes to identify bioavailability limitations .
- Metabolite Identification : Use LC-QTOF-MS to detect active/inactive metabolites that may explain efficacy gaps .
- Dose-Response Refinement : Conduct interspecies allometric scaling to adjust dosing regimens for rodent-to-human translation .
Q. What strategies are effective in elucidating the compound’s mechanism of action when initial target validation assays are inconclusive?
- Methodological Answer :
- Chemoproteomics : Use affinity-based probes (e.g., photoaffinity labeling) to capture interacting proteins in cell lysates .
- CRISPR Screening : Perform genome-wide knockout screens to identify synthetic lethal partners or resistance mechanisms .
- Structural Biology : Co-crystallize the compound with putative targets (e.g., PPARδ) to validate binding modes via X-ray diffraction .
Q. How can researchers address discrepancies in cytotoxicity data across different cell lines?
- Methodological Answer :
- Cell Line Authentication : Verify genetic profiles using STR profiling to rule out contamination .
- Pathway Enrichment Analysis : Use RNA-seq to compare expression of drug transporters (e.g., ABCB1) and metabolic enzymes (e.g., CYP3A4) between sensitive/resistant lines .
- 3D Culture Models : Test efficacy in spheroids/organoids to mimic in vivo heterogeneity better than monolayer cultures .
Data Analysis & Experimental Design
Q. What statistical approaches are recommended for analyzing dose-dependent responses in enzyme inhibition assays?
- Methodological Answer :
- Nonlinear Regression : Fit data to a sigmoidal model (e.g., Hill equation) to calculate IC and Hill coefficients .
- Outlier Detection : Apply Grubbs’ test to exclude aberrant replicates caused by pipetting errors .
- Bootstrap Analysis : Estimate confidence intervals for IC values using 10,000 resampling iterations .
Q. How should researchers design a structure-activity relationship (SAR) study for derivatives of this compound?
- Methodological Answer :
- Scaffold Diversification : Synthesize analogs with substitutions at the benzamide (e.g., –CF, –OCH) and phenoxyethyl (e.g., –F, –Br) moieties .
- High-Throughput Screening : Test analogs in 96-well plates for potency against target enzymes (e.g., PPARδ) and off-target panels (e.g., kinases) .
- QSAR Modeling : Use molecular descriptors (e.g., logP, polar surface area) to correlate structural features with activity .
Reference Tables
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
